molecular formula C17H24N4NaO11P B147128 Photrexa CAS No. 6184-17-4

Photrexa

Cat. No. B147128
CAS RN: 6184-17-4
M. Wt: 514.4 g/mol
InChI Key: LQVGUKOCMOKKJU-QPVGXXQTSA-M
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Description

The provided data does not contain any direct information on "Photrexa." However, there are descriptions of various other compounds and processes that could be tangentially related to the broader field of chemical synthesis and molecular structure analysis. For instance, "Phagraphene" is a newly proposed carbon allotrope with a structure composed of 5-6-7 carbon rings, which is lower in energy than most predicted 2D carbon allotropes and features distorted Dirac cones . The structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type of copper center, which could be relevant in the context of metalloenzymes and their synthetic analogs . The synthesis of the C19-C28 fragment of phorboxazoles involves a [4+2]-annulation, a reaction that could be of interest in the synthesis of complex organic molecules . These papers, while not directly related to Photrexa, provide a glimpse into the types of chemical synthesis and structural analysis that are prevalent in current research.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and potential applications of new compounds. The structure of phagraphene with its unique arrangement of carbon rings , the distinctive hexameric structure of phenoxazinone synthase with its type 2 copper center , and the tetranuclear cage structure of an organooxotin compound are all examples of how molecular structure is determined and analyzed in current research. These analyses often involve sophisticated techniques such as X-ray diffraction and NMR spectroscopy.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the [4+2]-annulation in the synthesis of phorboxazoles and the reactions leading to the formation of a tetranuclear organooxotin cage . These reactions are analyzed for their efficiency, selectivity, and the properties of the resulting compounds. Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of new materials are often determined by their molecular composition and structure. For instance, the properties of polyhydroxyalkanoates (PHA) can be regulated by controlling the monomer composition, affecting both physical properties and degradation rates . Similarly, the electronic structure of phagraphene, which has direction-dependent cones, is robust against external strain, indicating tunable Fermi velocities . These studies highlight the importance of analyzing physical and chemical properties to tailor materials for specific applications.

Scientific Research Applications

Corneal Cross-Linking Applications

Photorefractive keratectomy (PRK) is a type of refractive surgery used to correct myopia, hyperopia, and astigmatism. Riboflavin/ultraviolet A corneal cross-linking (CXL) with Photrexa has been employed in the treatment of progressive keratoconus and post-laser in situ keratomileusis (LASIK) ectasia. CXL induces cytologic and morphologic changes in the corneal stroma, improving the biomechanical strength of the cornea. The FDA-approved Photrexa Viscous and Photrexa solutions are used with the KXL system in CXL procedures. The standard Dresden protocol is established as the gold standard for treatment of progressive keratoconus, and Photrexa plays a crucial role in this process (Belin et al., 2018).

Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) have been prepared with high selectivity for methotrexate (MTX), a chemotherapeutic agent. This research, while not directly involving Photrexa, offers insight into advanced drug delivery systems, which could be relevant for drugs like Photrexa. MIPs enhance the performance of drugs by optimizing functional monomers to interact with specific molecules, improving drug stability and efficacy (Curcio et al., 2009).

Protective Effects Against Liver Toxicity

While not directly related to Photrexa, studies on the protective effects of compounds against methotrexate-induced liver toxicity provide insights into managing potential adverse effects of chemotherapeutic agents. These studies explore alternatives like phloridzin for mitigating liver injury, which could be considered in the context of managing side effects of related drugs (Khalifa et al., 2017).

Safety And Hazards

Photrexa may cause serious side effects. Users should seek medical help if they experience signs of an allergic reaction, eye redness or watering, severe eye pain, or sudden change in vision .

properties

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVGUKOCMOKKJU-QPVGXXQTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-17-8 (Parent)
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboflavin 5'-phosphate sodium

CAS RN

6184-17-4
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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